molecular formula C16H17NOS B5703687 Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]- CAS No. 84300-72-1

Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]-

Cat. No.: B5703687
CAS No.: 84300-72-1
M. Wt: 271.4 g/mol
InChI Key: VRSUIPOWWMOBFR-UHFFFAOYSA-N
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Description

Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]- is an organic compound with the molecular formula C16H17NOS It is a derivative of morpholine, featuring a naphthalene ring and a thioxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]- typically involves the reaction of morpholine with 1-naphthaldehyde and a thioxoethylating agent. One common method includes the use of N-acetylthiomorpholine as a starting material, which undergoes photostimulated reactions with iodobenzene or 1-iodonaphthalene in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Brominated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]- involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The naphthalene ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the naphthalene and thioxoethyl groups.

    Naphthalene derivatives: Compounds like 1-naphthaldehyde and 2-naphthaldehyde.

    Thioxoethyl compounds: Compounds containing the thioxoethyl group but lacking the morpholine and naphthalene moieties.

Uniqueness

Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]- is unique due to the combination of the morpholine ring, naphthalene ring, and thioxoethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-morpholin-4-yl-2-naphthalen-1-ylethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c19-16(17-8-10-18-11-9-17)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSUIPOWWMOBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358301
Record name Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84300-72-1
Record name Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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